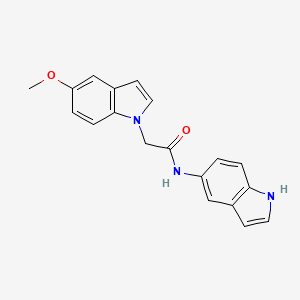

N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-1H-Indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is a bis-indole acetamide derivative characterized by two indole moieties linked via an acetamide bridge. The 5-position of one indole ring is substituted with a methoxy group, while the other indole is unsubstituted at the 5-position.

Properties

Molecular Formula |

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C19H17N3O2/c1-24-16-3-5-18-14(11-16)7-9-22(18)12-19(23)21-15-2-4-17-13(10-15)6-8-20-17/h2-11,20H,12H2,1H3,(H,21,23) |

InChI Key |

DQMXEOSRMWBLIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction conditions usually involve refluxing the mixture to achieve good yields.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.

Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce indolines .

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Recent studies have highlighted the potential of indole-based compounds, including N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide, as antiviral agents. Research indicates that indole derivatives can inhibit the replication of viruses such as SARS-CoV-2 by targeting key viral proteins involved in the infection process. For instance, compounds that possess an indole structure have been shown to interact with the spike glycoprotein of the virus, potentially blocking its entry into host cells .

2. Anticancer Properties

Indole derivatives are also being investigated for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further exploration in cancer therapy. Studies have demonstrated that certain indole compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .

3. Neuroprotective Effects

The neuroprotective potential of indole derivatives is another area of interest. This compound has been studied for its effects on neurodegenerative diseases such as Alzheimer's disease. It is believed that these compounds can inhibit cholinesterase activity, thereby enhancing cholinergic neurotransmission and providing cognitive benefits .

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of 347.4 g/mol. Its structure includes two indole moieties connected by an acetamide linkage, which contributes to its biological activity.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit tubulin polymerization, induce cell apoptosis, and modulate signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Indole-Acetamides

- Substituent Impact: Electron-Withdrawing Groups (EWGs): Compounds like 10j (chloro, fluoro) and 33 (sulfonamide) exhibit lower synthetic yields (8–39%) compared to non-EWG analogs, likely due to steric hindrance or reduced nucleophilicity . Bis-Indole vs. Mono-Indole: The target compound’s dual indole system may offer enhanced binding avidity compared to mono-indole analogs (e.g., ’s N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

- Melting Points : Higher melting points (e.g., 10j: 192–194°C) correlate with crystalline stability induced by halogen substituents .

- Polar Surface Area (PSA) : The target compound’s PSA (~70 Ų) suggests moderate solubility, while sulfonamide-containing 33 has higher PSA (112.8 Ų), favoring aqueous solubility .

Biological Activity

N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with acetamide functionalities. For instance, derivatives such as 2-chloro-N-(1H-indol-5-yl)acetamide can be synthesized from 1H-indol-5-amine through acylation reactions, which serve as precursors for further modifications to enhance biological activity .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Various derivatives, including those with thiazole and indole ring systems, were tested against bacterial strains like Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial activity across several synthesized compounds, suggesting that structural modifications can enhance efficacy .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound ID | Structure | Antibacterial Activity |

|---|---|---|

| 6a | H | Moderate |

| 6b | MeO | High |

| 6c | BnO | Moderate |

| 6d | i-PrO | High |

| 6e | (4-FC6H4CH2O) | Very High |

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have indicated that compounds with indole structures can induce cell death through mechanisms such as methuosis—a form of non-apoptotic cell death characterized by vacuole accumulation .

Case Study: Methuosis Induction

In a study examining methuosis-inducing compounds, it was found that specific substitutions on the indole ring significantly altered the mode of cytotoxicity. Compounds exhibiting methuosis showed robust vacuolization within treated cells, leading to cell detachment and death at concentrations as low as 2.5 µM .

Table 2: Cytotoxicity of Indole Derivatives

| Compound ID | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| 1a | 2.5 | 20 |

| 2b | 10 | 10 |

| 2c | 3 | 30 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications at the 2 and 5 positions of the indole ring have been shown to influence both antimicrobial and anticancer activities significantly. For example, the introduction of electron-donating groups (like methoxy groups) at these positions enhances solubility and bioavailability, leading to improved efficacy in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.